N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Description
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H19F3N2O4 and its molecular weight is 408.377. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Monoamine Oxidase
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide shows promise as a monoamine oxidase (MAO) inhibitor. A study conducted by Fuller et al. (1978) explored analogs similar in structure, focusing on their ability to inhibit MAO, a critical enzyme in the metabolism of neurotransmitters. While the specific compound was not directly studied, the research on analogs indicates potential application in regulating neurotransmitter levels, with implications for treating conditions like depression and anxiety. The study found that these compounds could selectively inhibit different types of MAO, suggesting the possibility of tailored treatments for various neurological conditions without the compound of interest being directly examined (Fuller, Hemrick, & Mills, 1978).
Synthesis and Structural Analysis
Research on related compounds includes the synthesis and analysis of dinuclear copper(II) complexes, which, like N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, involve complex organic structures with potential biomedical applications. Holz et al. (1998) synthesized a dinuclear Cu(II) complex to study its molecular structure and reactivity, offering insights into how similar compounds could be synthesized and manipulated for specific scientific applications. This research lays the groundwork for the development of complex organic compounds in medicine and materials science (Holz, Bradshaw, & Bennett, 1998).
Novel Synthetic Pathways
Mamedov et al. (2016) developed a novel synthetic approach for oxalamides, showcasing the versatility and potential of compounds structurally related to N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide in chemical synthesis. This methodology could facilitate the production of anthranilic acid derivatives and oxalamides, indicating the broad applicability of such compounds in chemical research and pharmaceutical development (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4/c21-20(22,23)29-16-10-8-15(9-11-16)25-18(27)17(26)24-12-19(28,14-6-7-14)13-4-2-1-3-5-13/h1-5,8-11,14,28H,6-7,12H2,(H,24,26)(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSJARMMXFDELC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.